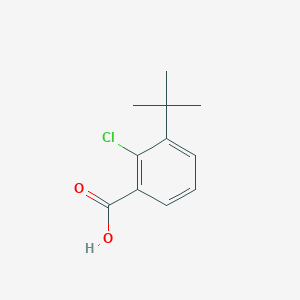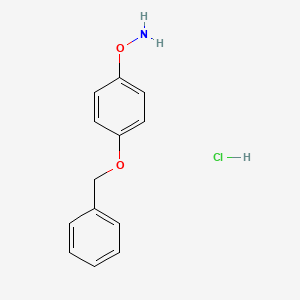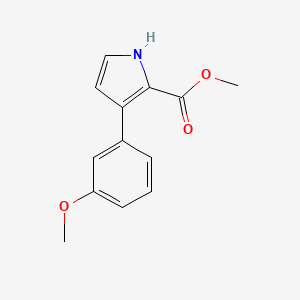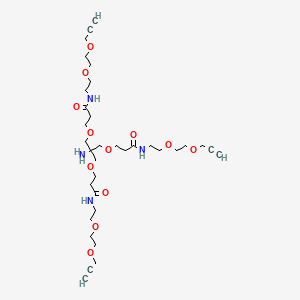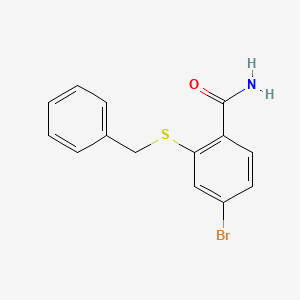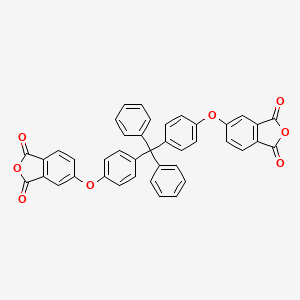![molecular formula C8H4Cl3N3O B13709252 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of three chlorine atoms and a methyl group attached to the pyrido[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrazine hydrate, and various acids and bases. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Shares a similar trichloro substitution pattern but differs in the core structure.
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another pyrido[3,2-d]pyrimidine derivative with different functional groups.
Uniqueness
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups.
特性
分子式 |
C8H4Cl3N3O |
|---|---|
分子量 |
264.5 g/mol |
IUPAC名 |
2,4,7-trichloro-5-methylpyrido[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C8H4Cl3N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3 |
InChIキー |
WKQCUGFZGSJPFY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C1=O)Cl)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




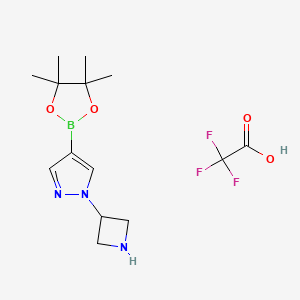
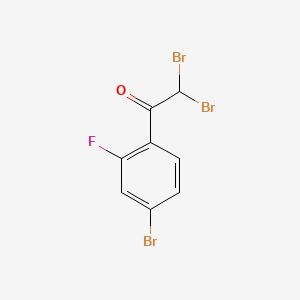
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
